3,4-Dihydroxystyrene

Catalog No.
S566646
CAS No.
6053-02-7
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroxystyrene

CAS Number

6053-02-7

Product Name

3,4-Dihydroxystyrene

IUPAC Name

4-ethenylbenzene-1,2-diol

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-2-6-3-4-7(9)8(10)5-6/h2-5,9-10H,1H2

InChI Key

FBTSUTGMWBDAAC-UHFFFAOYSA-N

SMILES

C=CC1=CC(=C(C=C1)O)O

Synonyms

4-Ethenyl-1,2-benzenediol; 3,4-Styrenediol; 4-Vinylcatechol; 4-Vinylpyrocatechol; Vinylcatechol;

Canonical SMILES

C=CC1=CC(=C(C=C1)O)O

The exact mass of the compound 3,4-Dihydroxystyrene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dihydroxystyrene is an aromatic organic compound with the molecular formula C8H8O2C_8H_8O_2 and a molar mass of approximately 136.15 g/mol. It is characterized by the presence of two hydroxyl groups attached to a styrene backbone, making it a dihydroxy derivative of styrene. This compound exists as a colorless to yellowish liquid and is known for its potential applications in various fields, including polymer chemistry and biological research .

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxygenated derivatives.
  • Polymerization: It can act as a monomer in polymerization reactions, leading to the formation of poly(3,4-dihydroxystyrene), which has applications in materials science .
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

3,4-Dihydroxystyrene has been studied for its biological activity, particularly as an inhibitor of the enzyme phenylalanine hydroxylase. This enzyme is crucial for the metabolism of phenylalanine, and its inhibition can lead to elevated levels of phenylalanine in the body, potentially causing disorders such as hyperphenylalaninemia and phenylketonuria. While this compound shows promise in research settings, its clinical applications may be limited due to these adverse effects .

Several methods exist for synthesizing 3,4-dihydroxystyrene:

  • Demethylation of 3,4-Dimethoxystyrene: A common method involves the use of Lewis acids like boron tribromide to remove methyl groups from 3,4-dimethoxystyrene, yielding 3,4-dihydroxystyrene with high efficiency .
  • Hydroxylation Reactions: Hydroxylation of styrene derivatives can also lead to the formation of 3,4-dihydroxystyrene under specific conditions.

3,4-Dihydroxystyrene finds applications across various domains:

  • Polymer Chemistry: It serves as a precursor for synthesizing poly(3,4-dihydroxystyrene), which is used in advanced materials with redox properties .
  • Bioconjugation Reactions: Its reactive hydroxyl groups make it suitable for bioconjugation processes in biochemical studies .
  • Pharmaceutical Research: Due to its enzyme inhibition properties, it is studied for potential therapeutic roles in metabolic disorders .

Research on 3,4-dihydroxystyrene has focused on its interactions with biological macromolecules and enzymes. Studies indicate that it can significantly alter the kinetic properties of phenylalanine hydroxylase when preincubated with the enzyme. This suggests that 3,4-dihydroxystyrene could be a valuable tool in understanding enzyme mechanisms and developing inhibitors .

Several compounds share structural or functional similarities with 3,4-dihydroxystyrene:

Compound NameStructure TypeKey Features
3-HydroxytyrosolPhenolic CompoundAntioxidant properties; found in olive oil
2,5-Dihydroxybenzoic AcidAromatic AcidUsed in pharmaceuticals; antioxidant activity
ResveratrolStilbeneKnown for anti-inflammatory and antioxidant effects
CatecholDihydroxybenzenePrecursor to many natural products; involved in polymerization

Uniqueness: 3,4-Dihydroxystyrene's unique position lies in its dual hydroxyl groups on the aromatic ring and its specific inhibitory action on phenylalanine hydroxylase. While similar compounds may exhibit antioxidant or anti-inflammatory properties, they do not share the same enzymatic inhibition profile or polymerization potential.

XLogP3

2

UNII

28C0I29E70

Other CAS

6053-02-7

Wikipedia

3,4-dihydroxystyrene

Dates

Last modified: 07-17-2023

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